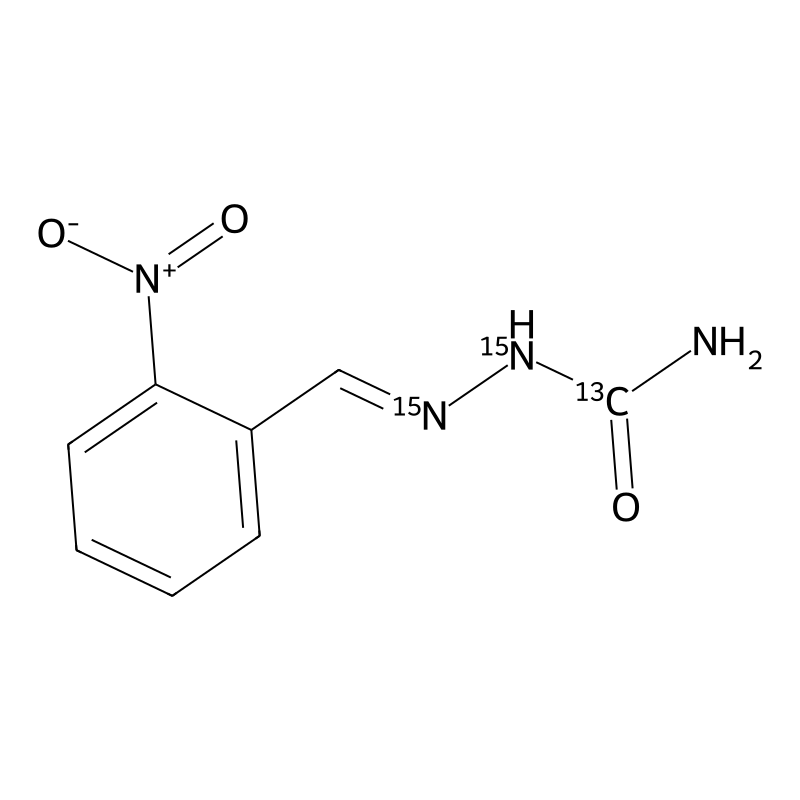

2-Nitrobenzaldehyde semicarbazone 13C,15N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Nitrobenzaldehyde semicarbazone 13C,15N2 (2-NP-SEM-13C,15N2) is an isotopically labelled derivative of 2-nitrobenzaldehyde semicarbazone (2-NBA-SC). It finds application in scientific research as a labelled internal standard for the analysis of nitrofurans in various matrices. Nitrofurans are a class of antimicrobial drugs that have been banned for use in food animals due to their potential carcinogenic and mutagenic effects [].

Internal Standard for Mass Spectrometry

2-NP-SEM-13C,15N2 serves as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of nitrofurans [, , ]. LC-MS/MS is a highly sensitive and specific technique for detecting trace levels of nitrofurans in complex matrices like animal tissues, milk, and flour. The labelled internal standard helps to compensate for variations that might occur during sample preparation, instrument performance, and matrix effects, leading to more accurate and reliable quantification of nitrofurans [].

Isotope Dilution Principle

2-NP-SEM-13C,15N2 utilizes the isotope dilution principle for nitrofuran analysis. This principle involves adding a known amount of the isotopically labelled internal standard (2-NP-SEM-13C,15N2) to the sample before extraction. The sample is then analyzed by LC-MS/MS, where both the analyte (nitrofuran) and the internal standard are detected. The ratio of the peak intensity of the analyte to the peak intensity of the internal standard is used to determine the concentration of the nitrofuran in the sample [, ].

Improved Accuracy and Specificity

The use of 2-NP-SEM-13C,15N2 as an internal standard enhances the accuracy and specificity of nitrofuran analysis. Since the internal standard has the same chemical structure as the analyte (nitrofuran) but with heavier isotopes of carbon (13C) and nitrogen (15N), it experiences similar behavior during chromatography and ionization. This minimizes matrix effects and allows for more precise quantification of the target analyte [].

2-Nitrobenzaldehyde semicarbazone 13C,15N2 is a stable isotope-labeled compound with the molecular formula C8H8N4O3 and a molecular weight of 211.154 g/mol. It features a nitro group attached to a benzaldehyde moiety, which is further reacted with semicarbazide to form the semicarbazone derivative. This compound is primarily utilized in analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of related substances such as semicarbazide .

2-Nitrobenzaldehyde semicarbazone 13C,15N2 itself does not have a known mechanism of action. It functions as an internal standard in LC-MS/MS analysis. Internal standards help to account for variations during sample preparation and instrument performance, allowing for accurate quantification of the target analyte (semicarbazide) [, ].

The formation of 2-Nitrobenzaldehyde semicarbazone involves the reaction between 2-nitrobenzaldehyde and semicarbazide. The general reaction can be summarized as follows:

- Formation of Semicarbazone:

This compound can undergo further reactions typical of semicarbazones, such as hydrolysis or oxidation under specific conditions, leading to various derivatives or degradation products.

While specific biological activities of 2-Nitrobenzaldehyde semicarbazone 13C,15N2 have not been extensively documented, compounds with similar structures often exhibit interesting pharmacological properties. For instance, nitroaromatic compounds can possess antibacterial and antifungal activities. The presence of the semicarbazone functional group may also suggest potential interactions with biological targets, although empirical studies are necessary to establish definitive biological effects .

The synthesis of 2-Nitrobenzaldehyde semicarbazone typically follows these steps:

- Preparation of Reactants: Obtain pure 2-nitrobenzaldehyde and semicarbazide.

- Reaction: Mix equimolar amounts of 2-nitrobenzaldehyde and semicarbazide in a suitable solvent (e.g., ethanol or methanol).

- Heating: Heat the mixture under reflux conditions to facilitate the reaction.

- Isolation: Upon completion, cool the mixture and filter the precipitate to obtain the semicarbazone product.

- Purification: Recrystallize from an appropriate solvent to achieve high purity.

This method yields 2-Nitrobenzaldehyde semicarbazone, which can be further characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Several compounds share structural features with 2-Nitrobenzaldehyde semicarbazone. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzaldehyde Semicarbazone | Contains an amino group instead of nitro | May exhibit different reactivity and biological activity |

| Benzaldehyde Semicarbazone | Lacks nitro substitution | Generally less reactive; used in simpler applications |

| 4-Nitrobenzaldehyde Semicarbazone | Nitro group on para position | Different electronic properties affecting reactivity |

The presence of the nitro group in 2-Nitrobenzaldehyde semicarbazone enhances its electrophilicity compared to similar compounds, making it potentially more reactive in certain chemical environments .